molecular formula C25H23N3O2S B2993292 4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 866845-15-0

4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No.: B2993292
CAS No.: 866845-15-0
M. Wt: 429.54
InChI Key: SYMUKMRVWSXMKC-UHFFFAOYSA-N
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Description

“4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline” is a chemical compound that is part of a class of compounds known as (4-phenylpiperazin-1-yl)acyliperidine derivatives . These derivatives are often used in therapeutics .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Mannich reaction, a multicomponent process resulting in aminoalkylation, has been used to prepare 5-((4-phenylpiperazin-1-yl) methyl)-1H-pyrrole-2-carbaldehyde . This reaction requires a suitable carbonyl molecule, such as formaldehyde, and either a primary, secondary, or ammonia amine .

Scientific Research Applications

Electrochemical Synthesis

Researchers have explored the electrochemical oxidation of related phenylpiperazine derivatives, leading to the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions. This approach highlights the potential for sustainable and efficient synthesis methods relevant to compounds like 4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline (Nematollahi & Amani, 2011).

Catalytic Synthesis

A study on the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a novel titanium nanomaterial-based sulfonic acid catalyst demonstrates advanced methods in the field of catalytic chemistry, which can be applicable to the synthesis of related compounds (Murugesan, Gengan, & Lin, 2017).

Molecular Docking Studies

Recent work includes the synthesis of novel 2-(4-substitutedphenylsulfonyl)piperazin-1-yl quinolone-3-carbaldehyde derivatives and their evaluation through molecular docking studies. These studies aim to understand the binding modes of synthesized compounds with target proteins, providing insights into their potential biomedical applications (Desai et al., 2017).

Cytotoxic Properties

Research into novel quinoline derivatives, such as quinoline-3-carbaldehyde hydrazones, has revealed their cytotoxic properties against various human tumor cell lines. This indicates potential applications in cancer research and treatment (Korcz et al., 2018).

Anti-Inflammatory Properties

Studies have also uncovered the anti-inflammatory properties of certain quinoline derivatives in vivo, suggesting their potential use in treating inflammatory conditions (Smits et al., 2008).

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c29-31(30,21-11-5-2-6-12-21)24-19-26-23-14-8-7-13-22(23)25(24)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMUKMRVWSXMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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